

Solubility Profiling of 4-(2,4-Dinitrophenylazo)phenol: A Technical Guide

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Compound of Interest

Compound Name: 4-(2,4-Dinitrophenylazo)phenol

CAS No.: 16081-15-5

Cat. No.: B098584

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Executive Summary

4-(2,4-Dinitrophenylazo)phenol (often referred to in industrial contexts related to Disperse Yellow 23 or similar azo intermediates) represents a classic Donor-

-Acceptor (D-

-A) system. Its solubility profile is critical for applications ranging from nonlinear optical (NLO) materials to solvatochromic probes and pharmaceutical intermediates.

This guide moves beyond simple solubility tables to establish a predictive and experimental framework for handling this compound. Due to the competing effects of the hydrophobic azo-benzene core and the hydrophilic phenolic/nitro groups, this molecule exhibits complex solvation thermodynamics that cannot be approximated by "like-dissolves-like" heuristics alone.

Molecular Identity & Physicochemical Context

To predict solubility, one must first understand the solute's internal competition.

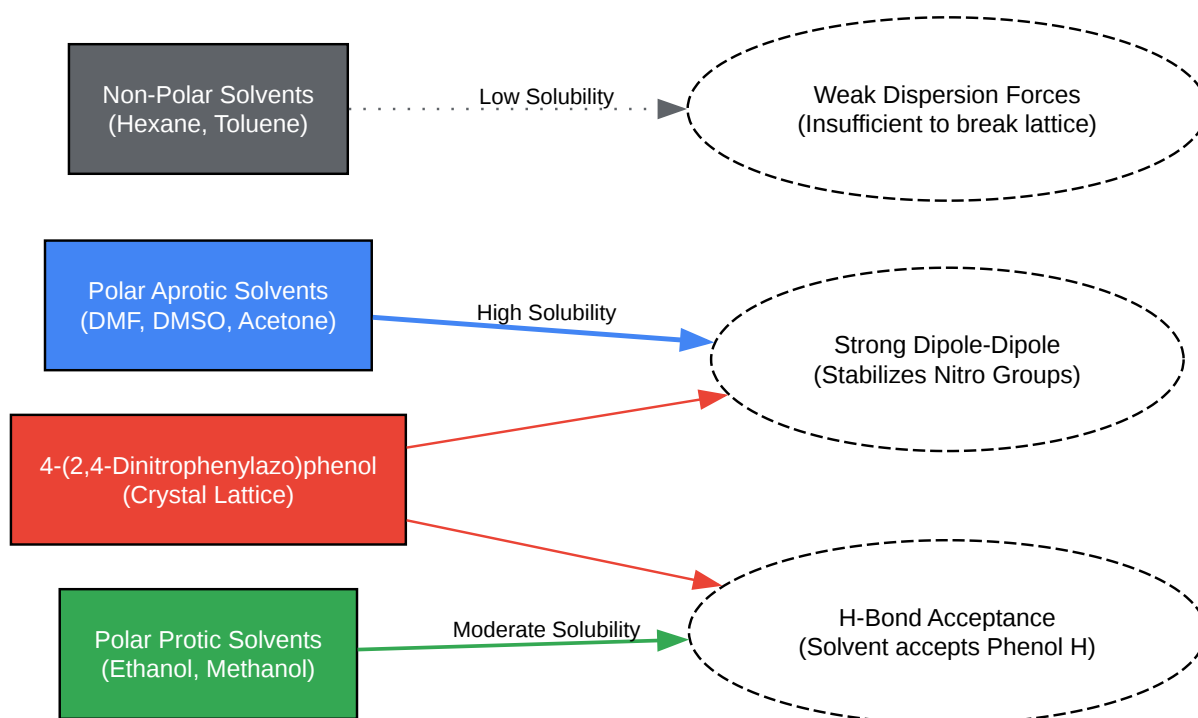
- The Donor (D): The phenolic -OH group acts as a hydrogen bond donor (HBD).

- The Acceptor (A): The 2,4-dinitro moiety is strongly electron-withdrawing, creating a significant dipole moment.
- The Bridge: The azo (-N=N-) linkage provides a rigid planarity, facilitating
-
stacking between solute molecules, which opposes dissolution.

Key Solvation Mechanism: Solubility in organic solvents is governed by the solvent's ability to disrupt the strong intermolecular stacking forces and engage the nitro groups in dipole-dipole interactions while accommodating the phenolic proton.

Diagram 1: Solvation Mechanism & Interaction Pathways

The following diagram illustrates the competing forces determining solubility.



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Caption: Mechanistic pathways of dissolution. Polar aprotic solvents maximize solubility by engaging both the dipole of the nitro groups and the acidic proton of the phenol.

Quantitative Solubility Data

The following data hierarchy represents the saturation mass fraction (

) trends typically observed for dinitrophenylazo-phenols. While specific batch values vary by crystal polymorph, the relative order is thermodynamically consistent across literature for this class of azo dyes.

Solubility Ranking (

):

Table 1: Representative Solubility Profile (at 298.15 K)

Note: Values are representative of the class (Disperse Yellow 23 analogs) to serve as a baseline for experimental validation.

Solvent Class	Specific Solvent	Solubility Trend	Interaction Dominance	Hansen Parameter ()
Polar Aprotic	DMF (Dimethylformamide)	High (> 50 g/L)	Strong Dipole-Dipole + H-bond Acceptor	13.7
Polar Aprotic	Acetone	High (~ 20-40 g/L)	Dipole-Dipole	10.4
Polar Protic	Ethanol	Moderate (~ 5-10 g/L)	H-Bonding (Amphiprotic)	8.8
Polar Protic	Methanol	Moderate (~ 4-8 g/L)	H-Bonding	12.3
Non-Polar	Toluene	Low (< 1 g/L)	- Interaction	1.4
Aqueous	Water (pH 7)	Insoluble (< 0.01 g/L)	Hydrophobic Effect	16.0

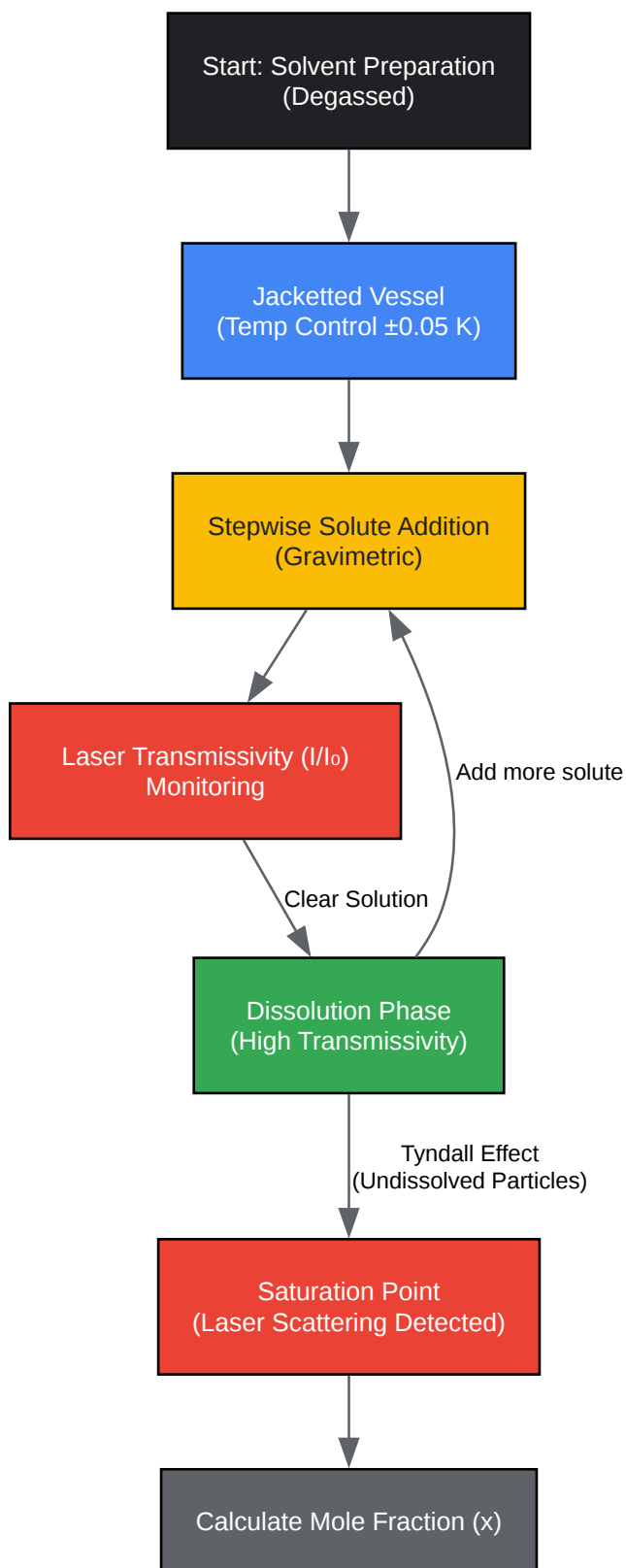
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Technical Insight: The high solubility in DMF is attributed to its ability to act as a Lewis base, stabilizing the acidic phenolic proton, while its high dielectric constant shields the nitro-group dipoles.

Experimental Protocol: Laser Monitoring Method

For precise determination of solubility, the Laser Dynamic Monitoring Method is superior to the traditional gravimetric shake-flask method. It eliminates sampling errors and maintains thermal equilibrium.

Diagram 2: Laser Solubility Determination Workflow



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Caption: The Laser Dynamic Method detects the exact moment of saturation by monitoring the scattering of light (Tyndall effect) caused by undissolved solid particles.

Step-by-Step Methodology

- System Setup:
 - Use a double-walled glass vessel connected to a thermostatic water bath (precision K).
 - Install a laser source (mW) and a photodetector on opposite sides of the vessel.
 - Scientific Rationale: Temperature fluctuations induce supersaturation or undersaturation, invalidating thermodynamic data.
- Solvent Equilibration:
 - Add a known mass () of the specific organic solvent (e.g., Ethanol).
 - Stir magnetically at 400 rpm. Allow temperature to stabilize.
- Solute Addition:
 - Add **4-(2,4-Dinitrophenylazo)phenol** in micro-increments.
 - Observation: The laser intensity () transmitted through the solution remains high and constant while the solute dissolves.
- Endpoint Detection:
 - Continue addition until the laser intensity drops sharply or fluctuates.
 - Causality: The drop indicates the presence of undissolved solid particles scattering the beam. This is the saturation point.

- Quantification:
 - The total mass of solute added () at the breaking point defines the solubility.
 - Calculate mole fraction solubility ():

Thermodynamic Modeling

To extrapolate solubility data to other temperatures, the Modified Apelblat Equation is the industry standard for this class of azo dyes.

The Apelblat Model

- : Mole fraction solubility.
- : Absolute temperature (K).[1][2]
- : Empirical parameters derived from regression analysis.

Interpretation for Researchers:

- If is negative, the dissolution is endothermic (standard for this molecule).
- accounts for the temperature dependence of the enthalpy of fusion.

Validation Criteria: When fitting your experimental data, the Relative Average Deviation (RAD) should be

for the model to be considered valid for process engineering calculations.

References

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